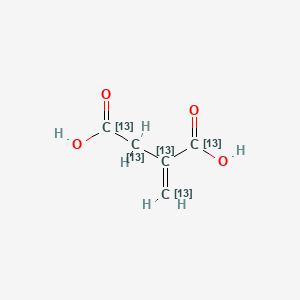

Itaconic acid-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H6O4 |

|---|---|

Molecular Weight |

135.062 g/mol |

IUPAC Name |

2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

LVHBHZANLOWSRM-CVMUNTFWSA-N |

Synonyms |

2-Methylenebutanedioic Acid-13C5; 2-Methylenesuccinic Acid-13C5; 2-Propene-1,2-dicarboxylic Acid-13C5; 4-Hydroxy-2-methylene-4-oxobutanoic Acid-13C5; Methylenebutanedioic Acid-13C5; Methylenesuccinic Acid-13C5; NSC 3357-13C5; Propylenedicarboxylic Ac |

Origin of Product |

United States |

Foundational & Exploratory

Itaconic Acid-13C5: A Technical Guide for Metabolic Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Applications and Significance of Itaconic Acid-13C5 in Metabolic Research

Introduction

Itaconic acid, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical immunometabolite, particularly in the context of macrophage activation and function. Its isotopically labeled form, this compound, serves as a powerful tool for researchers to trace metabolic pathways, quantify metabolic fluxes, and elucidate the intricate signaling networks governed by this fascinating molecule. This technical guide provides a comprehensive overview of this compound, its role in metabolic research, detailed experimental protocols, and the signaling pathways it modulates.

This compound is an isotopologue of itaconic acid where all five carbon atoms are replaced with the heavy isotope ¹³C.[1][2] This labeling allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from the endogenous, unlabeled pool of itaconic acid.[3] Its primary applications lie in metabolic flux analysis (MFA) and as an internal standard for accurate quantification of itaconic acid in biological samples.[3]

Core Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₅H₆O₄ | [1] |

| Molecular Weight | ~135.06 g/mol | [1] |

| CAS Number | 2095777-38-9 | [1] |

| Synonyms | Methylenesuccinic acid-¹³C₅, 2-Methylenebutanedioic Acid-¹³C₅ | [2] |

| Primary Applications | Metabolic tracer, Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), Metabolic flux analysis (MFA) | [3] |

Significance in Metabolic Research

The significance of this compound in metabolic research stems from the crucial role of its unlabeled counterpart in immunometabolism. Itaconic acid is produced in high amounts by activated macrophages and exerts both antimicrobial and immunomodulatory effects. By using this compound, researchers can precisely track the biosynthesis and fate of itaconic acid, providing insights into cellular metabolic reprogramming during an immune response.

Tracing the Biosynthesis of Itaconic Acid

Itaconic acid is synthesized from the Krebs cycle intermediate cis-aconitate via the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1). The use of ¹³C-labeled precursors, such as [¹³C₆]glucose or [¹³C₅]glutamine, allows for the elucidation of this pathway. When cells are supplied with [¹³C₅]glutamine, the carbons are incorporated into the Krebs cycle, leading to the production of [¹³C₄]itaconic acid, confirming its origin from cis-aconitate.

Quantifying Metabolic Flux

This compound is instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. By introducing this compound into a biological system and measuring the isotopic enrichment in downstream metabolites, researchers can determine the flux through various metabolic pathways. This is particularly valuable for understanding the metabolic rewiring that occurs in immune cells upon activation.

Elucidating Signaling Pathways

Itaconic acid has been shown to modulate key signaling pathways involved in inflammation and oxidative stress. This compound can be used to study these interactions with greater precision. Two of the most significant pathways affected by itaconic acid are the inhibition of succinate dehydrogenase and the activation of the Nrf2 antioxidant response.

Key Metabolic and Signaling Pathways

Itaconic Acid Biosynthesis and Inhibition of Succinate Dehydrogenase

The production of itaconic acid is a key metabolic event in activated macrophages. It is synthesized from the Krebs cycle intermediate cis-aconitate. Once produced, itaconic acid acts as a competitive inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in both the Krebs cycle and the electron transport chain.

Activation of the KEAP1-Nrf2 Antioxidant Pathway

Itaconic acid activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. It does this by alkylating cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents Keap1 from targeting Nrf2 for degradation, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.[4]

Quantitative Data

The use of this compound as an internal standard has enabled the accurate quantification of itaconic acid in various biological contexts.

Intracellular and Extracellular Concentrations of Itaconic Acid in Macrophages

| Cell Type | Condition | Intracellular Concentration (mM) | Extracellular Concentration (µM) | Reference(s) |

| RAW 264.7 | LPS Stimulation (6h) | 8 | 9 | [5] |

| BMDM | LPS Stimulation (6h) | 1.5 | 5 | [5] |

Kinetics of Succinate Dehydrogenase Inhibition by Itaconic Acid

| Parameter | Value | Reference(s) |

| Inhibition Type | Competitive | [1] |

| Ki (Itaconate) | 0.22 mM | [1] |

| Km (Succinate) | 0.29 ± 0.8 mM | [1] |

Experimental Protocols

Cell Culture and Isotopic Labeling

Objective: To label intracellular metabolites with this compound to trace its metabolic fate.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (sterile solution)

-

Lipopolysaccharide (LPS) for macrophage activation

Procedure:

-

Seed macrophages in culture plates at the desired density and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 1 mM).

-

For activated conditions, add LPS (e.g., 100 ng/mL) to the culture medium.

-

Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

-

At the end of the incubation, proceed immediately to metabolite extraction.

Metabolite Extraction

Objective: To extract intracellular metabolites for subsequent LC-MS analysis.

Materials:

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

Procedure:

-

Aspirate the culture medium from the plates.

-

Immediately wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 6-well plate).

-

Scrape the cells from the plate in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

The metabolite extract can be stored at -80°C or dried down for reconstitution in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis of this compound and its Metabolites

Objective: To separate and quantify this compound and its labeled downstream metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

LC Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Conditions (Example for this compound):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Precursor Ion (Q1): m/z 134.0 (for [M-H]⁻ of this compound)

-

Product Ion (Q3): Specific fragment ions of this compound (determined by infusion and optimization).

-

Collision Energy: Optimized for the specific transition.

Data Analysis: The peak areas of the precursor-product ion transitions for this compound and its labeled metabolites are integrated. The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled forms of each metabolite. For absolute quantification, a calibration curve is generated using known concentrations of this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the burgeoning field of immunometabolism. Its use in metabolic tracing and flux analysis has been pivotal in understanding the biosynthesis of itaconic acid and its profound impact on macrophage function. The ability to precisely quantify this metabolite and trace its journey through cellular pathways provides invaluable insights into the metabolic reprogramming that underpins the immune response. As our understanding of the intricate links between metabolism and immunity deepens, the application of this compound will undoubtedly continue to fuel discoveries with significant implications for the development of novel therapeutics for inflammatory and infectious diseases.

References

- 1. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Itaconic Acid-13C5: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, has emerged as a critical metabolite in immunomodulation and cellular metabolism. Its isotopically labeled form, Itaconic acid-13C5, in which all five carbon atoms are replaced with the stable isotope ¹³C, serves as an invaluable tool for researchers. This heavy-labeled variant allows for precise tracing of metabolic pathways, quantification of metabolic fluxes, and elucidation of the roles of itaconic acid in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis route, and the significant applications of this compound in research and drug development.

Chemical Properties

This compound is a white to off-white solid, sharing many physical characteristics with its unlabeled counterpart. The primary distinction lies in its increased molecular weight due to the incorporation of five ¹³C isotopes. This isotopic enrichment is the key to its utility in mass spectrometry-based metabolic studies.

| Property | Value | Reference(s) |

| Molecular Formula | ¹³C₅H₆O₄ | [1][2] |

| Molecular Weight | 135.06 g/mol | [1][2][3] |

| CAS Number | 2095777-38-9 | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97% | [1][4] |

| Storage Temperature | Room temperature or -20°C | [2][4] |

| Solubility | Soluble in water, ethanol, and acetone | [5][6] |

| SMILES | O=--INVALID-LINK----INVALID-LINK--=O">13C=[13CH2] | [1][3] |

Synthesis of this compound

While specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible synthetic route can be proposed based on established methods for isotopic labeling and the known chemistry of itaconic acid. The historical method for producing unlabeled itaconic acid involves the pyrolysis of citric acid.[4] A potential pathway for the synthesis of this compound could involve the use of a fully ¹³C-labeled citric acid precursor.

Proposed Experimental Protocol:

A potential synthetic approach could be adapted from the known synthesis of unlabeled itaconic acid and general methods for ¹³C-labeling.

Step 1: Synthesis of ¹³C₆-Citric Acid

A common starting point for synthesizing ¹³C-labeled organic molecules is through the use of simple, commercially available ¹³C-labeled precursors like ¹³CO₂ or K¹³CN. A multi-step synthesis could be envisioned where smaller ¹³C-labeled fragments are assembled to create the ¹³C₆-citric acid backbone.

Step 2: Pyrolysis of ¹³C₆-Citric Acid to Itaconic Anhydride-¹³C₅

The fully labeled citric acid would then undergo pyrolysis.

-

Place ¹³C₆-citric acid in a flask equipped for distillation.

-

Heat the flask rapidly to induce decarboxylation and dehydration, leading to the formation of itaconic anhydride-¹³C₅.

-

The resulting anhydride is distilled and collected.

Step 3: Hydrolysis of Itaconic Anhydride-¹³C₅ to Itaconic Acid-¹³C₅

-

The collected itaconic anhydride-¹³C₅ is refluxed with water.

-

The hydrolysis reaction converts the anhydride to this compound.

-

The solution is then cooled to allow for the crystallization of the final product.

-

The crystals are filtered, washed, and dried.

Purification and Analysis:

The final product would be purified by recrystallization. The isotopic purity and chemical identity would be confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research and Drug Development

This compound is a powerful tool for investigating cellular metabolism and the role of itaconate in immune signaling.

Metabolic Flux Analysis

As a stable isotope tracer, this compound is utilized in metabolic flux analysis (MFA) to track the metabolic fate of itaconate within cells.[7] By introducing the labeled compound to cell cultures or in vivo models, researchers can monitor its uptake, conversion to other metabolites, and its influence on central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle.[5][8][9]

Elucidation of Signaling Pathways

The use of ¹³C-labeled itaconate has been instrumental in confirming its endogenous production from cis-aconitate in the TCA cycle within macrophages.[5][10] It has also helped in understanding its role as an immunomodulatory molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of itaconate in macrophage metabolism and a typical experimental workflow for its use in metabolic tracing studies.

Caption: Itaconate production from the TCA cycle and its key immunomodulatory effects.

Caption: A typical experimental workflow for metabolic tracing using this compound.

Conclusion

This compound is an indispensable research tool that enables the precise investigation of metabolic pathways and the intricate roles of itaconate in immunology and disease. Its application in metabolic flux analysis and signaling pathway elucidation provides researchers with a deeper understanding of cellular processes, paving the way for the development of novel therapeutic strategies targeting metabolic and inflammatory disorders. This guide provides core technical information to support the effective utilization of this powerful isotopic tracer in advanced scientific research.

References

- 1. mdpi.com [mdpi.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 4. Control of immune cell signaling by the immuno-metabolite itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

The Role of Itaconic Acid-13C5 in Unraveling Macrophage Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, central players in the innate immune system, exhibit remarkable metabolic plasticity that dictates their functional polarization and role in inflammation, infection, and tissue repair. A key metabolite that has emerged as a critical regulator of macrophage function is itaconic acid. This dicarboxylic acid, produced from the mitochondrial tricarboxylic acid (TCA) cycle intermediate cis-aconitate, accumulates to high levels in activated macrophages. The use of stable isotope-labeled itaconic acid, particularly Itaconic acid-13C5, has been instrumental in elucidating its metabolic fate, biosynthesis, and profound impact on macrophage immunometabolism. This technical guide provides an in-depth overview of the role of this compound in understanding macrophage metabolism, complete with experimental protocols, quantitative data, and visualizations of the underlying cellular pathways.

Data Presentation

The following tables summarize the quantitative effects of itaconate and its derivatives on macrophage metabolism and inflammatory responses, as reported in various studies.

Table 1: Effect of Itaconate and Its Derivatives on Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Macrophages

| Cytokine | Treatment | Effect | Reference |

| IL-1β | Dimethyl Itaconate (DI) | Inhibition | [1] |

| IL-6 | Dimethyl Itaconate (DI) | Inhibition | [1] |

| IL-12p70 | Dimethyl Itaconate (DI) | Inhibition | [1] |

| TNF-α | Dimethyl Itaconate (DI) | No significant effect | [1] |

| IL-1β | 4-Octyl Itaconate (4-OI) | Reduction in secretion | [2] |

| IL-6 | 4-Octyl Itaconate (4-OI) | Reduction in secretion | [3] |

| IL-12 | 4-Octyl Itaconate (4-OI) | Reduction in secretion | [3] |

| CXCL10 | Itaconate & Mesaconate | Increased production | [3] |

| IL-1β | Endogenous Itaconate (Irg1+/+) | Attenuation of LPS-induced secretion | [4] |

| IL-6 | Endogenous Itaconate (Irg1+/+) | Attenuation of LPS-induced secretion | [4] |

| TNF-α | Endogenous Itaconate (Irg1+/+) | Attenuation of LPS-induced secretion | [4] |

Table 2: Impact of Itaconate on Succinate Dehydrogenase (SDH) Activity and Succinate Levels

| Parameter | Treatment | Effect | Reference |

| SDH Activity | Itaconate | Competitive inhibition | [1][5] |

| Succinate Levels | Itaconate | Accumulation | [3][6][7] |

| SDH Activity | Mesaconate | No inhibition | [3] |

| Mitochondrial Respiration | Itaconate | Repression | [3] |

Table 3: Itaconate's Role in NLRP3 Inflammasome Activation

| Parameter | Treatment | Effect | Reference |

| NLRP3 Inflammasome Activation | Itaconate & 4-Octyl Itaconate (4-OI) | Inhibition | [8] |

| NLRP3-dependent IL-1β release | 4-Octyl Itaconate (4-OI) | Inhibition in PBMCs from CAPS patients | [8] |

| Late NLRP3 Inflammasome Activation | Endogenous Itaconate | Tolerance induction | [9][10] |

| ASC Speck Formation | Itaconate | No effect | [9] |

| Caspase-1 Activation & Gasdermin D Processing | Endogenous Itaconate | Prevention | [10] |

Experimental Protocols

Protocol 1: 13C Metabolic Flux Analysis in Macrophages using this compound

This protocol outlines the general workflow for tracing the metabolism of this compound in macrophages using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Macrophage Culture and Stimulation:

- Culture bone marrow-derived macrophages (BMDMs) or RAW264.7 macrophage cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors.

- For activation, stimulate macrophages with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).

2. Isotope Labeling:

- Replace the culture medium with fresh medium containing a defined concentration of this compound. The concentration and labeling time should be optimized based on the experimental goals.

3. Metabolite Extraction:

- Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

- Quench metabolism and extract intracellular metabolites by adding a pre-chilled extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

- Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

- Collect the supernatant containing the metabolites.

4. LC-MS Analysis:

- Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system.

- Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate polar metabolites.

- Acquire data in negative ion mode to detect itaconate and other TCA cycle intermediates.

- Identify and quantify the mass isotopologues of itaconate and other metabolites to trace the metabolic fate of the 13C label.

Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes how to measure the inhibitory effect of itaconate on SDH activity in macrophage lysates.

1. Preparation of Macrophage Lysates:

- Culture and treat macrophages with or without itaconate as described in Protocol 1.

- Wash cells with PBS and lyse them in a buffer compatible with the SDH activity assay kit.

- Determine the protein concentration of the lysate for normalization.

2. SDH Activity Measurement:

- Use a commercial SDH activity assay kit.

- Add the macrophage lysate to a microplate.

- Initiate the reaction by adding the substrate (succinate) and the electron acceptor provided in the kit.

- Monitor the change in absorbance or fluorescence over time, which is proportional to SDH activity.

- Compare the activity in itaconate-treated samples to untreated controls to determine the extent of inhibition.

Mandatory Visualization

Metabolic and Signaling Pathways

Conclusion

The application of this compound as a metabolic tracer has been pivotal in advancing our comprehension of macrophage immunometabolism. Through isotopic labeling studies, researchers have been able to delineate the biosynthetic pathway of itaconate, trace its metabolic fate, and uncover its multifaceted regulatory roles. The inhibition of succinate dehydrogenase, leading to the accumulation of succinate, stands out as a primary mechanism through which itaconate reshapes the metabolic landscape of activated macrophages. Furthermore, the elucidation of its influence on key signaling pathways, including the activation of the Nrf2-mediated antioxidant response and the suppression of the NLRP3 inflammasome, has provided critical insights into its immunomodulatory functions. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate the intricate interplay between metabolism and immunity in macrophages. Continued exploration in this field holds the promise of identifying novel therapeutic targets for a wide range of inflammatory and infectious diseases.

References

- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Itaconate promotes a wound resolving phenotype in pro-inflammatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Itaconic acid exerts anti-inflammatory and antibacterial effects via promoting pentose phosphate pathway to produce ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunoresponsive Gene 1 and Itaconate Inhibit Succinate Dehydrogenase to Modulate Intracellular Succinate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Itaconate confers tolerance to late NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Itaconate confers tolerance to late NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Involvement of Itaconic Acid in the TCA Cycle with 13C Labeling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, has emerged from being primarily a product of fungal fermentation to a key immunometabolite in mammals. Produced in high concentrations by myeloid cells during inflammation, itaconic acid plays a pivotal role in linking cellular metabolism with immune responses. Its synthesis is directly connected to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. Stable isotope tracing using 13C-labeled substrates is a powerful technique to dissect the intricate relationship between itaconic acid and the TCA cycle. This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and data interpretation for studying itaconic acid's involvement in the TCA cycle using 13C labeling.

The Metabolic Pathway: From TCA Cycle to Itaconic Acid

Itaconic acid is synthesized from the TCA cycle intermediate, cis-aconitate. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the expression of the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), is highly upregulated in macrophages.[1][2] ACOD1 catalyzes the decarboxylation of cis-aconitate to produce itaconic acid.[1] This diverts cis-aconitate from its canonical path in the TCA cycle, where it is normally isomerized to isocitrate.

Experimental Design and Protocols for 13C Labeling Studies

13C Metabolic Flux Analysis (13C-MFA) is a technique used to quantify the rates (fluxes) of metabolic pathways.[3] It involves feeding cells with a substrate labeled with the stable isotope 13C, such as [U-13C]-glucose or [U-13C]-glutamine, and then measuring the incorporation of 13C into downstream metabolites.

Experimental Workflow

The general workflow for a 13C labeling experiment to study itaconic acid and the TCA cycle is as follows:

Detailed Experimental Protocol

1. Cell Culture and Inflammatory Stimulation:

-

Cell Line: Murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line such as RAW264.7 are commonly used.

-

Culture Conditions: Culture cells in standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: To induce itaconic acid production, stimulate macrophages with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) prior to and during 13C labeling.[4]

2. 13C Labeling:

-

Tracer Selection: The choice of 13C-labeled substrate is crucial.

-

[U-13C]-Glucose: To trace carbon from glucose through glycolysis and into the TCA cycle.

-

[U-13C]-Glutamine: To trace carbon entering the TCA cycle via anaplerosis through conversion to α-ketoglutarate.[5]

-

-

Labeling Medium: Prepare a medium identical to the standard culture medium but with the unlabeled carbon source replaced by its 13C-labeled counterpart.

-

Incubation: Replace the standard medium with the labeling medium and incubate the cells for a time sufficient to reach isotopic steady state. This can range from a few hours for TCA cycle intermediates to longer for other metabolites.[6]

3. Metabolite Extraction:

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold solvent.

-

Extraction: Extract metabolites using a cold solvent mixture, such as 80% methanol. Scrape the cells in the cold solvent and collect the extract.

-

Sample Preparation: Centrifuge the cell extract to pellet protein and cell debris. The supernatant containing the metabolites is then dried and reconstituted in a suitable solvent for LC-MS analysis.

4. LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites using liquid chromatography (LC), often with a method optimized for polar molecules like organic acids (e.g., HILIC or reversed-phase with an ion-pairing agent).[7]

-

Mass Spectrometry: Detect and quantify the metabolites and their 13C isotopologues using a tandem mass spectrometer (MS/MS). Multiple reaction monitoring (MRM) is a sensitive and specific method for targeted quantification.[7]

5. Data Analysis:

-

Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for itaconic acid and TCA cycle intermediates. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model of the TCA cycle and related pathways. This allows for the calculation of absolute or relative metabolic fluxes.

Signaling Pathway for Itaconic Acid Production

The production of itaconic acid is tightly regulated and induced by pro-inflammatory signals. In macrophages, the Toll-like receptor 4 (TLR4) signaling pathway, activated by LPS, is a primary driver of ACOD1/IRG1 expression.

Data Presentation and Interpretation

Quantitative data from 13C labeling experiments are typically presented in tables summarizing the mass isotopologue distributions (MIDs) or calculated metabolic fluxes.

Table 1: Mass Isotopologue Distribution of Itaconic Acid and TCA Cycle Intermediates in LPS-stimulated Macrophages Labeled with [U-13C]-Glucose.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Citrate | 30 | 5 | 50 | 5 | 8 | 2 |

| cis-Aconitate | 32 | 6 | 48 | 5 | 7 | 2 |

| α-Ketoglutarate | 35 | 7 | 45 | 6 | 5 | 2 |

| Succinate | 40 | 8 | 42 | 5 | 5 | 0 |

| Fumarate | 42 | 9 | 40 | 5 | 4 | 0 |

| Malate | 41 | 8 | 41 | 6 | 4 | 0 |

| Itaconic Acid | 60 | 25 | 10 | 3 | 2 | 0 |

Note: The data in this table are representative and will vary depending on the experimental conditions.

Interpretation:

-

The high abundance of M+2 isotopologues in TCA cycle intermediates like citrate and α-ketoglutarate is indicative of the entry of [U-13C]-glucose-derived, fully labeled acetyl-CoA (M+2) into the cycle.

-

The presence of M+1 itaconic acid suggests its production from a singly labeled cis-aconitate pool, which can arise from the first turn of the TCA cycle with a [1,2-13C2]-acetyl-CoA or subsequent turns.[8]

-

The relative abundance of different isotopologues can be used to infer the activity of various pathways. For instance, a significant M+3 pool in malate can indicate pyruvate carboxylase activity.

Table 2: Relative Metabolic Fluxes in LPS-stimulated vs. Unstimulated Macrophages.

| Metabolic Flux | Unstimulated (Relative Flux) | LPS-stimulated (Relative Flux) | Fold Change |

| Glycolysis | 100 | 150 | 1.5 |

| TCA Cycle | 80 | 60 | 0.75 |

| Itaconic Acid Synthesis | 1 | 50 | 50 |

| Pentose Phosphate Pathway | 20 | 40 | 2.0 |

Note: The data in this table are hypothetical and for illustrative purposes.

Interpretation:

-

LPS stimulation leads to a metabolic shift characterized by increased glycolysis and pentose phosphate pathway activity, and a dramatic upregulation of flux towards itaconic acid synthesis.

-

The decrease in overall TCA cycle flux in LPS-stimulated macrophages is consistent with the "break" in the cycle at the level of isocitrate dehydrogenase and succinate dehydrogenase.

Conclusion

13C labeling is an indispensable tool for elucidating the dynamic interplay between itaconic acid and the TCA cycle. By providing detailed quantitative data on metabolic fluxes and pathway activities, this technique offers invaluable insights into the metabolic reprogramming that occurs during an immune response. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to design and execute robust studies to further unravel the multifaceted roles of itaconic acid in health and disease, paving the way for novel therapeutic interventions targeting immunometabolism.

References

- 1. pnas.org [pnas.org]

- 2. genecards.org [genecards.org]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Targeting the ACOD1-itaconate axis stabilizes atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. lcms.cz [lcms.cz]

- 8. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

Itaconic Acid-13C5: A Technical Guide to Investigating Immunometabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction to Itaconic Acid in Immunometabolism

Itaconic acid, a dicarboxylic acid produced from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, has emerged as a critical regulator of immune responses and inflammatory metabolism.[1][2] Initially recognized for its industrial applications, it is now understood to be a key metabolite in mammalian immune cells, particularly macrophages, where its production is significantly upregulated upon inflammatory stimuli.[3][4][5] This molecule possesses anti-inflammatory, antioxidant, and antimicrobial properties, making it a focal point in the study of immunometabolism.[1][2]

The primary mechanism of action for itaconic acid involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the TCA cycle.[2][5][6][7] This inhibition leads to the accumulation of succinate, which can modulate inflammatory signaling.[5][6] Furthermore, itaconic acid influences cellular metabolism by affecting glycolysis and activating the Nrf2 antioxidant response pathway.[8][9] Its diverse roles in regulating immune cell function have positioned itaconic acid and its derivatives as promising therapeutic targets for a range of inflammatory and infectious diseases.[1][2]

Itaconic Acid-13C5 as a Tool for Metabolic Tracing

Stable isotope-labeled compounds are indispensable for delineating cell-specific metabolic pathways.[4] this compound, a stable isotope-labeled version of itaconic acid, serves as a powerful tracer to investigate its metabolic fate and its impact on cellular metabolism.[3][4] By introducing this compound into cell cultures or in vivo models, researchers can track the incorporation of the heavy carbon atoms into downstream metabolites using techniques like mass spectrometry.[3][4][6] This allows for the precise quantification of metabolic fluxes and the elucidation of how itaconic acid influences various metabolic pathways, such as the TCA cycle and glycolysis.[4][5] Furthermore, this compound is frequently used as an internal standard for accurate quantification of endogenous itaconic acid levels in biological samples by liquid chromatography-mass spectrometry (LC-MS/MS).[3]

Key Signaling Pathways Influenced by Itaconic Acid

Itaconic acid exerts its immunomodulatory effects through the modulation of several key signaling pathways:

-

Succinate Dehydrogenase (SDH) Inhibition: As a structural analog of succinate, itaconic acid competitively inhibits SDH, leading to an accumulation of succinate. This metabolic shift has profound implications for cellular respiration and inflammatory signaling.[5][6][7]

-

Nrf2 Activation: Itaconic acid and its derivatives can activate the transcription factor Nrf2, a master regulator of the antioxidant response.[8][10][11] This is achieved through the alkylation of cysteine residues on Keap1, the negative regulator of Nrf2, leading to the transcription of antioxidant and anti-inflammatory genes.[8][11]

-

Glycolysis Modulation: Itaconic acid has been shown to impair glycolysis in macrophages by modifying key glycolytic enzymes such as ALDOA and GAPDH.[9] This contributes to its anti-inflammatory effects by limiting the metabolic reprogramming that supports a pro-inflammatory state.

-

Type I Interferon Production: Recent studies have revealed a link between itaconate-mediated SDH inhibition and the production of type I interferons, highlighting a novel role for itaconic acid in antiviral immunity.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Biosynthesis of Itaconic Acid from the TCA Cycle.

Caption: Activation of the Nrf2 Pathway by Itaconic Acid.

Caption: Experimental Workflow for 13C5-Itaconic Acid Tracing.

Experimental Protocols

Macrophage Culture and Activation

Cell Lines:

-

RAW 264.7 (murine macrophage-like cell line)

-

Bone Marrow-Derived Macrophages (BMDMs) from mice

Culture Conditions:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

BMDMs are differentiated from bone marrow cells in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.

Activation:

-

To induce itaconic acid production, macrophages are typically stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for a specified period (e.g., 24 hours).[3][12]

13C5-Itaconic Acid Labeling Experiments

In Vitro Labeling:

-

Culture and activate macrophages as described above.

-

Replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 1-10 mM).

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

-

At each time point, rapidly quench metabolism and harvest the cells for metabolite extraction.

In Vivo Administration:

-

Administer this compound to mice via intravenous or intraperitoneal injection at a specific dose (e.g., 400 mg/kg body weight).[13][14]

-

Collect blood and tissues at various time points post-injection.[13][14]

-

Immediately snap-freeze tissues in liquid nitrogen to halt metabolic activity.

-

Store samples at -80°C until metabolite extraction.

Metabolite Extraction

-

Quenching: Rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water or 2:2:1 methanol:acetonitrile:water), to the cells.[3][15]

-

Scraping and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Protein Precipitation: Incubate the samples at -20°C for at least 2 hours to precipitate proteins.[3]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.

LC-MS/MS Analysis of Itaconic Acid and its Isotopologues

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Separation:

-

A reversed-phase C18 column is commonly used for separation.[3]

-

The mobile phases typically consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[3]

-

A gradient elution is employed to separate the metabolites.

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify itaconic acid and its isotopologues. The precursor and product ion pairs for unlabeled and 13C5-labeled itaconic acid need to be optimized.

Succinate Dehydrogenase (SDH) Activity Assay

-

Isolate mitochondria from macrophages or use whole-cell lysates.

-

Measure oxygen consumption rates using a Seahorse XF Analyzer or a similar instrument.

-

Provide succinate as a substrate for SDH.

-

Inject varying concentrations of itaconic acid to determine its inhibitory effect on SDH-driven respiration.[16]

-

Calculate the IC50 value, which represents the concentration of itaconic acid required to inhibit 50% of SDH activity.

Nrf2 Activation Reporter Assay

-

Transfect macrophages with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene.

-

Treat the transfected cells with different concentrations of itaconic acid or its derivatives.

-

After a specified incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

An increase in luciferase activity indicates the activation of the Nrf2 pathway.[10]

Seahorse XF Assay for Metabolic Analysis

-

Seed macrophages in a Seahorse XF microplate.

-

Treat the cells with itaconic acid or other compounds of interest.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Perform a glycolysis stress test by sequentially injecting glucose, oligomycin, and 2-deoxyglucose to measure glycolysis, glycolytic capacity, and glycolytic reserve.

Quantitative Data on the Effects of Itaconic Acid

| Parameter | Cell Type/System | Treatment | Result | Reference |

| SDH Inhibition | Permeabilized RAW 264.7 Macrophages | Increasing concentrations of itaconate (0-25 mM) | Dose-dependent inhibition of oxygen consumption rates | [16] |

| Isolated SDH | Itaconate | Competitive inhibitor | [6][7] | |

| Nrf2 Activation | Mouse Macrophages | 4-octyl itaconate (OI) | Increased Nrf2 protein levels and expression of Nrf2 target genes (Hmox1, Nqo1) | [8] |

| Mouse Hepa1c1c7 cells | OI | CD value for NQO1 induction: 2 µM | [17] | |

| Cytokine Production | LPS-stimulated Raw-264.7 cells | AI-Cells (delivering itaconic acid) | Dose-dependent inhibition of IL-1β, IL-6, and TNF-α mRNA expression | [18] |

| Human Macrophages | Endogenous itaconate | Restrains inflammatory cytokine production (TNFα, IL-6, IL-1β) | [12] | |

| Metabolite Levels | LPS-activated BMDMs | Dimethyl itaconate (DI) | Increased intracellular succinate levels | [6] |

| In vivo mouse model | Itaconate infusion (0.45 mM in plasma) | Increased plasma succinate and malate | [14] |

Conclusion and Future Directions

This compound is a vital tool for dissecting the intricate roles of itaconic acid in immunometabolism. Its application in metabolic tracing studies has provided significant insights into how this metabolite modulates key cellular processes in immune cells. The detailed protocols and quantitative data presented in this guide offer a framework for researchers to design and execute robust experiments to further explore the therapeutic potential of targeting itaconic acid pathways.

Future research should focus on:

-

Elucidating the full spectrum of proteins targeted by itaconic acid through covalent modification.

-

Investigating the cell-type-specific effects of itaconic acid in different immune cell populations beyond macrophages.

-

Developing more potent and specific derivatives of itaconic acid for therapeutic applications.

-

Conducting comprehensive in vivo studies to validate the preclinical findings and assess the safety and efficacy of itaconate-based therapies in various disease models.

By leveraging the power of this compound and other advanced analytical techniques, the scientific community can continue to unravel the complexities of immunometabolism and pave the way for novel therapeutic strategies for a wide range of inflammatory and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. Isotope Tracing Untargeted Metabolomics Reveals Macrophage Polarization-State-Specific Metabolic Coordination across Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo itaconate tracing reveals degradation pathway and turnover kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. researchgate.net [researchgate.net]

- 12. Endogenously produced itaconate negatively regulates innate-driven cytokine production and drives global ubiquitination in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NRF2/Itaconate Axis Regulates Metabolism and Inflammatory Properties of T Cells in Children with JIA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C-Flux Spectral Analysis of Host-Pathogen Metabolism Reveals a Mixed Diet for Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Artificial cells delivering itaconic acid induce anti-inflammatory memory-like macrophages to reverse acute liver failure and prevent reinjury - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Roles of Itaconic Acid: An In-depth Technical Guide to Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once primarily recognized for its industrial applications in polymer synthesis, itaconic acid has emerged as a pivotal metabolite in mammalian biology, particularly at the crossroads of metabolism and immunity. Produced in activated immune cells, this dicarboxylic acid exerts a remarkable array of biological functions, including potent anti-inflammatory, antimicrobial, and antioxidant effects. Understanding the intricate mechanisms through which itaconic acid modulates cellular processes is crucial for harnessing its therapeutic potential in a range of diseases, from infectious and inflammatory disorders to cancer.

This technical guide provides a comprehensive overview of the biological functions of itaconic acid, with a core focus on the application of isotopic labeling as a powerful tool to elucidate its metabolic fate and signaling roles. We will delve into detailed experimental protocols, present quantitative data, and visualize the complex signaling networks governed by this multifaceted molecule.

Core Biological Functions of Itaconic Acid

Itaconic acid is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1), primarily in myeloid cells like macrophages upon inflammatory stimuli. Its biological activities are diverse and impactful:

-

Anti-inflammatory Effects: Itaconic acid and its derivatives modulate inflammatory responses through several mechanisms. A key action is the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[1] Furthermore, itaconic acid can suppress the activation of the NLRP3 inflammasome, reducing the production of potent pro-inflammatory cytokines IL-1β and IL-18.[2][3]

-

Antimicrobial Activity: Itaconic acid exhibits direct antimicrobial properties by inhibiting key metabolic enzymes in bacteria. A primary target is isocitrate lyase (ICL), an essential enzyme in the glyoxylate shunt, which is crucial for the survival of certain pathogens like Mycobacterium tuberculosis and Salmonella enterica within host cells.[4][5] This targeted inhibition makes itaconic acid a key component of the innate immune response to infection.

-

Antioxidant Response: Itaconic acid is a potent activator of the Nrf2 signaling pathway, the master regulator of the cellular antioxidant response.[6][7][8] It achieves this by modifying Keap1, a negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus where it drives the expression of numerous antioxidant and cytoprotective genes.

-

Metabolic Reprogramming: As a structural analog of succinate, itaconic acid competitively inhibits succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain.[2][8][9] This inhibition leads to the accumulation of succinate, which itself can act as a pro-inflammatory signal, highlighting the complex regulatory role of itaconic acid in cellular metabolism.

Quantitative Data on Itaconic Acid's Biological Activities

The following tables summarize key quantitative data related to the biological functions of itaconic acid, providing a valuable resource for researchers.

Table 1: Inhibition of Key Metabolic Enzymes by Itaconic Acid

| Enzyme | Organism/Cell Type | Inhibition Constant (Ki) | Reference(s) |

| Succinate Dehydrogenase (SDH) | Mammalian cells | 0.22 mM | [2] |

| Isocitrate Lyase (ICL) | Pseudomonas indigofera | 0.9 µM | [10] |

| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | 120 µM | [11] |

| Isocitrate Lyase 2 (AceA) | Mycobacterium tuberculosis | 220 µM | [11] |

Table 2: Antimicrobial Activity of Itaconic Acid at Various pH Levels

| Bacterium | pH | Minimum Inhibitory Concentration (MIC90) | Reference(s) |

| Escherichia coli | 7.2 | > 40 mM | [12] |

| 6.4 | ~0.2 mM | [12] | |

| Salmonella Typhimurium | 7.2 | 400 mM | [12] |

| 6.5 | 200 mM | [12] | |

| 6.0 | 3.7 mM | [12] |

Table 3: Dose-Dependent Effects of Itaconic Acid and Its Derivatives on Cytokine Production in Macrophages

| Compound | Concentration | Target Cytokine | Effect | Cell Type | Reference(s) |

| Dimethyl Itaconate (DI) | Not specified | IL-1β, IL-6, IL-12p70 | Inhibition | LPS-stimulated macrophages | [2] |

| 4-Octyl Itaconate (4-OI) | 250 µM | IL-12a, TNF-α, IL-6, IL-1β | Inhibition (mRNA) | LPS-stimulated BMDCs | [13] |

| 4-Octyl Itaconate (4-OI) | 62.5-125 µM | pro-IL-1β | Decrease | Human PBMC | [14] |

| Itaconic Acid (endogenous) | N/A | TNFα, IL-6, IL-1β | Inhibition | Human macrophages | [7] |

| Dimethyl Itaconate (DI) | Not specified | TNF-α, IL-6 | Inhibition | LPS-treated BMDMs | [15] |

Experimental Protocols for Studying Itaconic Acid Biology

Isotopic labeling is a cornerstone technique for tracing the metabolic fate of molecules and understanding their contribution to various cellular pools and pathways. Here, we provide detailed methodologies for key experiments utilizing isotopically labeled itaconic acid.

Protocol 1: 13C Metabolic Flux Analysis (MFA) using 13C5-Itaconic Acid

This protocol outlines the general workflow for conducting a 13C-MFA experiment to trace the metabolism of itaconic acid in mammalian cells, such as macrophages.

1. Cell Culture and Isotope Labeling:

- Culture mammalian cells (e.g., RAW 264.7 macrophages) to mid-log phase in standard culture medium.

- For the labeling experiment, replace the standard medium with a custom medium containing a known concentration of 13C5-itaconic acid. The unlabeled glucose and glutamine concentrations should be kept at physiological levels.

- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled itaconic acid. This will help determine the kinetics of its incorporation into downstream metabolites.

2. Metabolite Extraction:

- At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

- Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

- Scrape the cells and collect the cell lysate into a microcentrifuge tube.

- Vortex the tubes vigorously and centrifuge at high speed to pellet the protein and cell debris.

- Collect the supernatant containing the polar metabolites.

3. Sample Preparation for Mass Spectrometry:

- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

- For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

- For LC-MS analysis, the dried extracts can be reconstituted in a suitable solvent (e.g., 50% acetonitrile).

4. Mass Spectrometry Analysis:

- Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][12][16][17]

- The mass spectrometer will detect the mass shifts in metabolites resulting from the incorporation of 13C atoms from the labeled itaconic acid. This provides information on the mass isotopomer distributions (MIDs) of the metabolites.

5. Data Analysis and Flux Calculation:

- The MIDs of key metabolites are used to calculate the relative contribution of itaconic acid to different metabolic pathways.

- Metabolic flux analysis software (e.g., INCA, Metran) is used to fit the experimental MID data to a metabolic network model, allowing for the quantification of intracellular metabolic fluxes.[4]

Protocol 2: LC-MS/MS Quantification of Intracellular 13C-Labeled Itaconic Acid

This protocol provides a more specific method for the sensitive and accurate quantification of isotopically labeled itaconic acid within cells.

1. Sample Preparation:

- Follow the cell culture, labeling, and metabolite extraction steps as described in Protocol 1.

- To a known volume of the metabolite extract, add a known amount of an internal standard, such as d4-itaconic acid, to correct for variations in sample processing and instrument response.

2. Chromatographic Separation:

- Use a reverse-phase C18 column for chromatographic separation.

- Employ an ion-pairing agent, such as tributylamine, in the mobile phase to improve the retention and peak shape of the highly polar itaconic acid.[16]

- The mobile phase can consist of a gradient of an aqueous solution with the ion-pairing agent and an organic solvent like methanol or acetonitrile.

3. Mass Spectrometry Detection:

- Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

- Set up Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for both the 13C-labeled itaconic acid and the internal standard. For 13C5-itaconic acid, the precursor ion will have a mass-to-charge ratio (m/z) of 134.0, and for the unlabeled itaconic acid, it is 129.0.

4. Quantification:

- Generate a calibration curve using known concentrations of 13C5-itaconic acid.

- Quantify the amount of 13C-labeled itaconic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: NMR Spectroscopy for Monitoring Itaconic Acid Metabolism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to follow the fate of isotopically labeled compounds in real-time or in cell extracts.

1. Sample Preparation for Cell Extracts:

- Culture and label cells with 13C5-itaconic acid as described in Protocol 1.

- Perform metabolite extraction as in Protocol 1.

- Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

2. NMR Data Acquisition:

- Acquire one-dimensional (1D) 1H and 13C NMR spectra, as well as two-dimensional (2D) heteronuclear correlation spectra such as 1H-13C HSQC.

- The 1H-13C HSQC experiment is particularly useful as it provides correlations between protons and their directly attached carbon atoms, allowing for the unambiguous identification and tracking of the 13C label from itaconic acid into other metabolites.[18]

3. Data Analysis:

- Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

- Identify the signals corresponding to itaconic acid and its downstream metabolites based on their chemical shifts and coupling patterns.

- The presence and intensity of cross-peaks in the 2D HSQC spectra will reveal which metabolites have incorporated the 13C label from itaconic acid.

- The relative intensities of the signals can be used to quantify the extent of labeling in different metabolites over time.

Visualizing Itaconic Acid's Sphere of Influence

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of itaconic acid.

Caption: Itaconic acid production and its major downstream biological effects.

Caption: Mechanism of Nrf2 activation by itaconic acid.

Caption: Experimental workflow for studying itaconic acid metabolism using isotopic labeling.

Conclusion

Itaconic acid stands out as a critical immunometabolite with a profound impact on cellular function. Its ability to modulate inflammation, combat pathogens, and orchestrate metabolic reprogramming makes it a highly attractive target for therapeutic intervention. The use of isotopic labeling techniques, such as 13C metabolic flux analysis, LC-MS/MS, and NMR spectroscopy, provides an indispensable toolkit for researchers to dissect the complex biological roles of itaconic acid. The detailed protocols and quantitative data presented in this guide are intended to empower scientists in their efforts to further unravel the therapeutic potential of this remarkable molecule. As our understanding of itaconic acid's mechanisms of action deepens, so too will our ability to develop novel and effective treatments for a wide spectrum of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Itaconate and dimethyl itaconate upregulate IL-6 production in the LPS-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Octyl Itaconate Modulates Dendritic Cells Function and Tumor Immunity via NRF2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Octyl Itaconate | anti-inflammatory metabolite | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Biosynthesis of Itaconic Acid: A Technical Guide Using 13C Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, is a valuable platform chemical for the synthesis of polymers and has garnered significant interest for its role as an immunomodulatory metabolite in mammalian systems. The industrial production of itaconic acid primarily relies on fermentation by the fungus Aspergillus terreus. A thorough understanding of its biosynthetic pathways is crucial for optimizing production strains and for elucidating its physiological roles. The use of stable isotope tracers, particularly Carbon-13 (¹³C), in combination with metabolic flux analysis (MFA), has been instrumental in precisely mapping the metabolic routes leading to itaconic acid synthesis. This technical guide provides an in-depth overview of the ¹³C tracer-elucidated biosynthesis of itaconic acid, detailing the core metabolic pathways, experimental protocols, and quantitative data derived from these studies.

Core Biosynthetic Pathway of Itaconic Acid in Aspergillus terreus

The biosynthesis of itaconic acid in Aspergillus terreus is intrinsically linked to central carbon metabolism. The pathway can be summarized in the following key steps, which have been confirmed through ¹³C labeling studies:

-

Glycolysis : The process begins with the catabolism of glucose to pyruvate via the glycolytic pathway.

-

Tricarboxylic Acid (TCA) Cycle : Pyruvate is decarboxylated to acetyl-CoA, which then enters the TCA cycle in the mitochondria by condensing with oxaloacetate to form citrate.

-

Isomerization to cis-Aconitate : Within the TCA cycle, citrate is isomerized to cis-aconitate by the enzyme aconitase.

-

Mitochondrial Export : cis-Aconitate is then transported from the mitochondrial matrix to the cytosol. This transport is facilitated by a putative mitochondrial tricarboxylic acid transporter, MttA.

-

Decarboxylation to Itaconic Acid : In the cytosol, the key enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to produce itaconic acid.

-

Cellular Export : Finally, itaconic acid is exported out of the cell by a major facilitator superfamily (MFS) transporter, MfsA.

¹³C tracer experiments, typically using [¹³C₆]glucose, have demonstrated the flow of labeled carbons from glucose through these intermediates into the final itaconic acid product, confirming this pathway.

Experimental Protocols for ¹³C Tracer Analysis

The elucidation of the itaconic acid biosynthetic pathway relies on a series of well-defined experimental procedures. The following sections outline the key methodologies.

¹³C Labeling of Aspergillus terreus

-

Strain and Pre-culture Preparation : A high-yield strain of Aspergillus terreus is typically used. Spores are harvested from agar plates and inoculated into a seed culture medium. The seed culture is grown for a specified period to obtain sufficient biomass for the main fermentation.

-

Labeling Medium : A defined fermentation medium is prepared with a known concentration of a ¹³C-labeled substrate as the primary carbon source. A common choice is [¹³C₆]glucose. The medium composition is optimized for itaconic acid production, often containing a limiting amount of nitrogen to trigger secondary metabolism.

-

Fermentation and Labeling : The pre-culture biomass is transferred to the labeling medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration. Samples of the culture broth and mycelia are collected at various time points to monitor growth, substrate consumption, itaconic acid production, and the incorporation of ¹³C into metabolites.

Metabolite Extraction

-

Quenching : To halt metabolic activity, the collected mycelia are rapidly quenched, often by immersion in a cold solvent such as methanol at -20°C or lower.

-

Extraction : Intracellular metabolites are extracted from the quenched mycelia using a solvent mixture, for example, a chloroform-methanol-water solution. The extraction is typically performed at low temperatures to minimize degradation of metabolites.

-

Phase Separation : The mixture is then centrifuged to separate the polar (containing organic acids and other primary metabolites), non-polar (lipids), and solid (biomass pellet) phases. The polar extract is collected for analysis.

Analytical Methods for Isotopologue Analysis

The distribution of ¹³C isotopes in itaconic acid and its precursors is quantified using mass spectrometry-based techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Derivatization : Organic acids in the polar extract are chemically derivatized to increase their volatility for GC analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC Separation : The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a DB-5ms column) to separate the different metabolites.

-

MS Detection : The separated compounds are then introduced into a mass spectrometer. The mass spectra reveal the mass-to-charge ratio (m/z) of the fragments of the derivatized metabolites. The relative abundance of different mass isotopologues (molecules of the same compound with different numbers of ¹³C atoms) is determined.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

-

LC Separation : The polar extract is injected into a liquid chromatograph. Reversed-phase chromatography with an appropriate column (e.g., a C18 column) and a suitable mobile phase gradient is often used to separate the organic acids.

-

MS/MS Detection : The eluent from the LC is directed to a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is a commonly used mode for quantification, where a specific precursor ion of itaconic acid is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity for quantifying the different isotopologues of itaconic acid.

-

Quantitative Data from ¹³C Tracer Studies

The primary quantitative output of ¹³C tracer experiments is the mass isotopologue distribution (MID) of key metabolites. This data reveals the number of ¹³C atoms incorporated into each molecule from the labeled precursor. By analyzing the MIDs of intermediates in the proposed pathway, researchers can trace the flow of carbon and quantify the relative activity of different metabolic routes.

Below is a representative table summarizing the kind of quantitative data obtained from a hypothetical ¹³C-MFA experiment using [¹³C₆]glucose to study itaconic acid production in Aspergillus terreus.

| Metabolite | Isotopologue | Relative Abundance (%) | Inferred Pathway Contribution |

| Pyruvate | M+0 | 10 | Unlabeled sources |

| M+1 | 5 | ||

| M+2 | 15 | ||

| M+3 | 70 | Primarily from [¹³C₆]glucose via glycolysis | |

| Citrate | M+0 | 8 | |

| M+1 | 4 | ||

| M+2 | 65 | Condensation of [¹³C₂]acetyl-CoA and oxaloacetate | |

| M+3 | 8 | ||

| M+4 | 10 | ||

| M+5 | 5 | ||

| cis-Aconitate | M+0 | 9 | |

| M+1 | 5 | ||

| M+2 | 63 | Directly derived from labeled citrate | |

| M+3 | 9 | ||

| M+4 | 9 | ||

| M+5 | 5 | ||

| Itaconic Acid | M+0 | 10 | |

| M+1 | 5 | ||

| M+2 | 60 | Decarboxylation of labeled cis-aconitate | |

| M+3 | 10 | ||

| M+4 | 10 | ||

| M+5 | 5 |

Note: The data presented in this table is illustrative and intended to represent the type of results obtained from ¹³C-MFA studies. Actual values will vary depending on the specific experimental conditions and the metabolic state of the organism.

Conclusion

The use of ¹³C tracers has been indispensable in definitively elucidating the biosynthetic pathway of itaconic acid in Aspergillus terreus. This powerful technique allows for the precise tracking of carbon atoms from a labeled substrate through the intricate network of metabolic reactions to the final product. The detailed experimental protocols and quantitative data generated from these studies not only provide a fundamental understanding of the underlying biochemistry but also offer valuable insights for targeted metabolic engineering strategies aimed at enhancing itaconic acid production. For professionals in drug development, understanding these pathways and the methodologies to study them is crucial for identifying potential enzymatic targets and for exploring the broader physiological implications of metabolites like itaconic acid.

Itaconic Acid-13C5: A Technical Guide to its Role in Cellular Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, has emerged from being a mere metabolic intermediate to a pivotal regulator of cellular inflammation.[1] Produced in mammalian immune cells, particularly macrophages, during inflammatory responses, itaconic acid and its derivatives are now recognized for their potent anti-inflammatory and immunomodulatory properties.[2][3] This technical guide provides an in-depth exploration of the connection between itaconic acid and cellular inflammation pathways, with a special focus on the utility of its stable isotope-labeled form, Itaconic Acid-13C5, in metabolic research.

Itaconic acid is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (CAD).[4] Its production represents a significant metabolic reprogramming event in activated macrophages.[4] The incorporation of the stable isotope 13C at all five carbon positions (this compound) provides a powerful tool for tracing the metabolic fate of itaconic acid and understanding its influence on cellular metabolism through metabolic flux analysis.[5][6]

This guide will delve into the molecular mechanisms by which itaconic acid modulates key inflammatory signaling pathways, present quantitative data on its effects, provide detailed experimental protocols for its study, and offer visualizations of the intricate cellular processes involved.

Mechanisms of Action in Cellular Inflammation

Itaconic acid exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways and enzymatic activities.

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Itaconic acid and its derivatives, such as 4-octyl itaconate (4-OI), are potent activators of the Nrf2 pathway.[7]

-

Mechanism: Itaconic acid possesses an electrophilic nature that allows it to directly modify cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1).[8]

JAK/STAT Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation.

-

Mechanism: Itaconic acid and its derivatives can directly inhibit the activity of JAK1. They achieve this by modifying specific cysteine residues on the JAK1 protein. This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, such as STAT6, which are downstream effectors of pro-inflammatory and pro-fibrotic signaling. By blocking this pathway, itaconic acid can suppress the expression of genes involved in M2 macrophage polarization and other inflammatory processes.

NLRP3 Inflammasome Inhibition

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.

-

Mechanism: Itaconic acid and its derivatives can inhibit the activation of the NLRP3 inflammasome. This inhibition is achieved through the direct alkylation of cysteine residues on NLRP3 itself. This modification prevents the conformational changes required for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby blocking the assembly and activation of the inflammasome complex.

Quantitative Data Presentation

The following tables summarize the quantitative effects of itaconic acid and its derivatives on various aspects of cellular inflammation.

Table 1: Effect of Itaconic Acid and its Derivatives on Cytokine Production

| Compound | Cell Type | Stimulant | Cytokine | Effect | IC50 / Concentration | Reference(s) |

| Itaconic Acid | Mouse BMDM | LPS | IL-1β | Inhibition | 25 mM | [4] |

| Itaconic Acid | Mouse BMDM | LPS | IL-6 | Inhibition | 25 mM | [4] |

| Dimethyl Itaconate (DMI) | Mouse BMDM | LPS | IL-1β | Inhibition | ~125 µM | [7] |

| Dimethyl Itaconate (DMI) | Mouse BMDM | LPS | IL-6 | Inhibition | ~125 µM | [7] |

| 4-Octyl Itaconate (4-OI) | Mouse BMDM | LPS | IL-1β | Inhibition | ~50 µM | [7] |

| 4-Octyl Itaconate (4-OI) | Human PBMC | LPS + Nigericin | IL-1β | Inhibition | ~25 µM | [7] |

Table 2: Effect of Itaconic Acid on Enzyme Kinetics

| Enzyme | Source | Substrate | Inhibitor | Ki / IC50 | Inhibition Type | Reference(s) |

| Succinate Dehydrogenase (SDH) | Bovine Heart Mitochondria | Succinate | Itaconic Acid | 0.22 mM (Ki) | Competitive | [9] |

| Isocitrate Lyase | Pseudomonas indigofera | Isocitrate | Itaconic Acid | 0.9 µM (Ki) | Competitive | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of itaconic acid on cellular inflammation.

13C Metabolic Flux Analysis using this compound

This protocol outlines the general workflow for tracing the metabolism of itaconic acid in macrophages using this compound.

Objective: To determine the metabolic fate of itaconic acid and its impact on central carbon metabolism in inflammatory macrophages.

Materials:

-

This compound (commercially available)[5]

-

Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 macrophage cell line

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

LPS (Lipopolysaccharide)

-

GC-MS or LC-MS/MS system

-

Metabolite extraction buffers (e.g., 80% methanol)

Procedure:

-

Cell Culture and Stimulation:

-

Culture macrophages to 80-90% confluency.

-

For inflammatory conditions, stimulate cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

-

Isotope Labeling:

-

Replace the culture medium with fresh medium containing a defined concentration of this compound (e.g., 1 mM).

-

Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for cellular uptake and metabolism.

-

-

Metabolite Extraction:

-

Aspirate the medium and quickly wash the cells with ice-cold PBS.

-

Add ice-cold 80% methanol to the cells and scrape them.

-

Collect the cell lysate and centrifuge at high speed to pellet debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Dry the metabolite extract under a stream of nitrogen.

-

Derivatize the samples if necessary for GC-MS analysis.

-